molecular formula C22H27NO5 B2801424 Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate CAS No. 709643-46-9

Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

Cat. No.: B2801424
CAS No.: 709643-46-9
M. Wt: 385.46
InChI Key: LUGMHHFDAFMFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate” is a chemical compound with the empirical formula C23H21NO6 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The crystal structure of this compound has been studied . The compound is triclinic with a = 7.624 (4) Å, b = 9.197 (5) Å, c = 15.058 (5) Å, α = 94.13 (3)°, β = 102.27 (3)°, γ = 106.72 (3)°, V = 977.9 (8) Å .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 291.37 . The compound’s InChI key is AIKLQCJSBQOIDZ-UHFFFAOYSA-N .

Scientific Research Applications

Anticancer Potential

Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate has been explored for its anticancer properties, particularly in overcoming drug resistance in cancer cells. A study by Das et al. (2009) demonstrated that its analogue, ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, shows low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells. It is particularly effective in killing drug-resistant cancer cells, suggesting its promise as a treatment for cancers with multiple drug resistance through the induction of apoptosis Das et al., 2009.

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of related compounds provides insights into the chemical versatility and potential applications of this compound. Dmitriev et al. (2011) reported on the three-component condensation of 1H-pyrrol-2,3-diones with acetonitriles and dimedone, leading to the formation of related chromene derivatives. The crystal and molecular structure of one such derivative was elucidated, contributing to our understanding of the compound's chemical behavior Dmitriev et al., 2011.

Medicinally Promising Derivatives

The compound and its derivatives have also been the focus of synthetic efforts aimed at creating medicinally promising molecules. Boominathan et al. (2011) described an efficient, one-pot synthesis method for producing derivatives with potential medicinal applications through a Michael addition-cyclization reaction. These derivatives were characterized using spectral and X-ray methods, highlighting the compound's utility as a precursor to various bioactive molecules Boominathan et al., 2011.

Antimicrobial Activity

The potential for antimicrobial applications has been explored, with derivatives of the compound showing promise. Ghashang et al. (2013) synthesized a series of derivatives via a solvent-free condensation process, employing pentafluorophenylammonium triflate as a catalyst. These derivatives demonstrated in vitro antimicrobial activity against various bacterial and fungal strains, suggesting the compound's utility in developing new antimicrobial agents Ghashang et al., 2013.

Safety and Hazards

The compound is classified as an Eye Irritant (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a storage class code of 11, which corresponds to Combustible Solids .

Properties

IUPAC Name

ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-5-26-14-9-7-13(8-10-14)17-18-15(24)11-22(3,4)12-16(18)28-20(23)19(17)21(25)27-6-2/h7-10,17H,5-6,11-12,23H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGMHHFDAFMFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC(=C2C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.